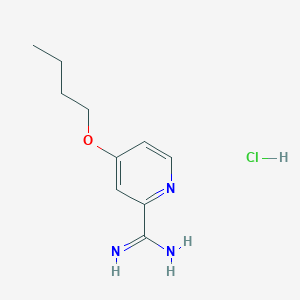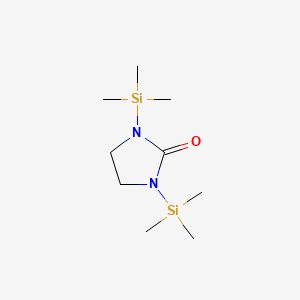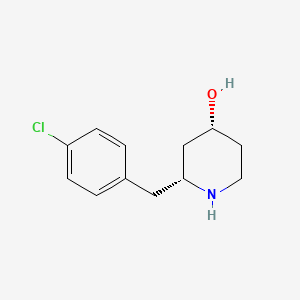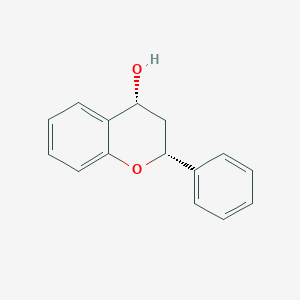
(2R,4R)-2-Phenylchroman-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,4R)-2-Phenylchroman-4-ol is a chiral compound belonging to the class of chromans, which are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-2-Phenylchroman-4-ol typically involves the use of chiral catalysts and enantioselective reactions. One common method is the asymmetric hydrogenation of 2-phenylchroman-4-one using a chiral rhodium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures, resulting in the formation of the desired this compound with high enantiomeric purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may include crystallization or chromatography to ensure high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(2R,4R)-2-Phenylchroman-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) can be used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Formation of 2-phenylchroman-4-one.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2R,4R)-2-Phenylchroman-4-ol is used as a chiral building block for the synthesis of more complex molecules. Its enantiomeric purity makes it valuable in the development of chiral catalysts and ligands for asymmetric synthesis .
Biology
In biological research, this compound is studied for its potential antioxidant properties. It has been shown to scavenge free radicals and protect cells from oxidative stress, making it a candidate for further investigation in the field of biochemistry .
Medicine
In medicine, this compound is explored for its potential therapeutic effects. Its antioxidant properties may contribute to the development of drugs for treating diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases .
Industry
In the industrial sector, this compound is used in the synthesis of fine chemicals and pharmaceuticals. Its unique stereochemistry allows for the production of enantiomerically pure compounds, which are essential in the development of specific drugs and agrochemicals .
Wirkmechanismus
The mechanism of action of (2R,4R)-2-Phenylchroman-4-ol primarily involves its antioxidant activity. The hydroxyl group in the chroman ring can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. Additionally, the compound may interact with various molecular targets, including enzymes and receptors, to modulate cellular pathways involved in oxidative stress and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R,3R)-2-(3,4-Dihydroxyphenyl)chroman-3-yl-3,4,5-trihydroxy benzoate
- (2R,4S)-2-Phenylchroman-4-ol
- (2S,4R)-2-Phenylchroman-4-ol
Uniqueness
(2R,4R)-2-Phenylchroman-4-ol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Compared to its diastereomers and enantiomers, this compound exhibits higher enantiomeric purity and specific biological activities, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C15H14O2 |
|---|---|
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
(2R,4R)-2-phenyl-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C15H14O2/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-9,13,15-16H,10H2/t13-,15-/m1/s1 |
InChI-Schlüssel |
YTMFRMLVZQOBDR-UKRRQHHQSA-N |
Isomerische SMILES |
C1[C@H](C2=CC=CC=C2O[C@H]1C3=CC=CC=C3)O |
Kanonische SMILES |
C1C(C2=CC=CC=C2OC1C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



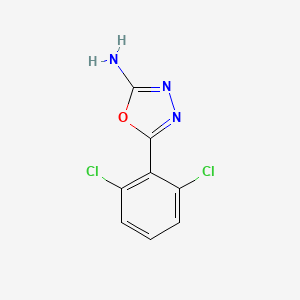


![S-[(Trimethylsilyl)ethynyl] benzenecarbothioate](/img/structure/B15067260.png)
![9-Amino-4-hydroxy-7-methyl-5H-furo[3,2-G]chromen-5-one](/img/structure/B15067261.png)
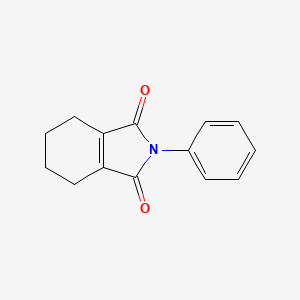
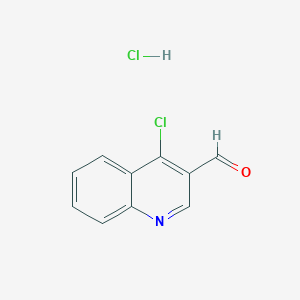

![4,7-Dimethoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B15067304.png)
![1'-Methylspiro[isochroman-1,4'-piperidin]-3-one](/img/structure/B15067309.png)
